molecular formula C13H14INO2 B14786901 6-tert-Butyl-3-iodo-1H-indole-2-carboxylic acid

6-tert-Butyl-3-iodo-1H-indole-2-carboxylic acid

Cat. No.: B14786901
M. Wt: 343.16 g/mol
InChI Key: SLZMIXGXQPQDRQ-UHFFFAOYSA-N
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Description

6-tert-Butyl-3-iodo-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a tert-butyl group at the 6th position, an iodine atom at the 3rd position, and a carboxylic acid group at the 2nd position of the indole ring. The unique structure of this compound makes it a valuable subject of study in organic chemistry and pharmaceutical research.

Chemical Reactions Analysis

6-tert-Butyl-3-iodo-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

6-tert-Butyl-3-iodo-1H-indole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-tert-Butyl-3-iodo-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, influencing their activity. The tert-butyl and iodine substituents can enhance the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and other interactions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

6-tert-Butyl-3-iodo-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:

    3-Iodo-1H-indole-2-carboxylic acid: Lacks the tert-butyl group, which can affect its reactivity and biological activity.

    6-tert-Butyl-3-iodo-1H-indole-1-carboxylic acid: The position of the carboxylic acid group is different, leading to variations in chemical behavior and applications.

    tert-Butyl 3-iodo-6-methoxy-1H-indole-1-carboxylate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H14INO2

Molecular Weight

343.16 g/mol

IUPAC Name

6-tert-butyl-3-iodo-1H-indole-2-carboxylic acid

InChI

InChI=1S/C13H14INO2/c1-13(2,3)7-4-5-8-9(6-7)15-11(10(8)14)12(16)17/h4-6,15H,1-3H3,(H,16,17)

InChI Key

SLZMIXGXQPQDRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=C(N2)C(=O)O)I

Origin of Product

United States

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